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Compound of Interest

Compound Name:
(4-Bromophenyl)

methanesulfonate

CAS No.: 68574-35-6

Cat. No.: B1621078

Get Quote

Executive Summary
(4-Bromophenyl) methanesulfonate (also known as 4-bromophenyl mesylate) is a

functionalized aryl sulfonate ester commonly employed as a reactive intermediate in cross-

coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a protecting group for 4-

bromophenol.

Unlike its alkyl counterparts (e.g., methyl methanesulfonate), which are potent genotoxic

alkylating agents, aryl methanesulfonates exhibit distinct reactivity profiles driven by the

hybridized aromatic ring. However, they remain moisture-sensitive and subject to regulatory
scrutiny as potential genotoxic impurities (PGIs) due to the sulfonate structural alert. This guide
delineates the physicochemical boundaries required to maintain compound integrity.
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Property Specification / Data

Chemical Name (4-Bromophenyl) methanesulfonate

CAS Number 68574-35-6

Molecular Formula

Molecular Weight 251.10 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc, DMSO, THF; Insoluble

in water (hydrolyzes slowly)

Melting Point
Solid (Typically >50°C; batch-specific CoA

verification required)

Reactivity
Electrophilic at Sulfur (S) and Carbon (C-Br);

Moisture sensitive

Stability & Degradation Mechanism
Hydrolytic Instability
The primary degradation pathway for (4-Bromophenyl) methanesulfonate is base-catalyzed

hydrolysis (saponification). Unlike alkyl mesylates, which often undergo

attack at the alkyl carbon (C-O cleavage), aryl mesylates predominantly undergo nucleophilic
attack at the sulfur atom (S-O cleavage).

Mechanism: The hydroxide ion attacks the electrophilic sulfur center, forming a

pentacoordinate transition state, which collapses to release the phenoxide leaving group and

methanesulfonic acid (MSA).

Kinetics: The electron-withdrawing bromine substituent at the para position increases the

electrophilicity of the sulfur center (via inductive effects), making this compound slightly more

labile than unsubstituted phenyl methanesulfonate.
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Regulatory bodies (ICH M7 guidelines) flag sulfonate esters as potential mutagenic impurities.

Alkyl Mesylates (e.g., EMS, MMS): High risk.[1] React via alkylation of DNA bases (e.g., N7-

guanine).

Aryl Mesylates: Lower risk. The

aromatic carbon resists nucleophilic attack (

is geometrically disfavored). The primary risk is often conflated with the general class, but
the degradation products (4-bromophenol and MSA) are the toxicological endpoints of
concern rather than direct DNA alkylation.

Degradation Pathway Diagram
The following diagram illustrates the divergent reactivity and the dominant hydrolysis pathway.
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Figure 1: Dominant hydrolytic degradation pathway (S-O cleavage) vs. theoretical alkylation

risk.

Storage & Handling Protocols
Environmental Control
To maximize shelf-life and prevent the formation of acidic degradation products (which can

autocatalyze further decomposition), strict environmental controls are necessary.

Temperature: Store at 2°C to 8°C (Refrigerated).
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Rationale: Reduces the rate of spontaneous hydrolysis and thermal decomposition.

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

Rationale: Displaces atmospheric moisture.

Container: Amber glass vials with Teflon-lined caps.

Rationale: Protects from light (preventing C-Br homolysis) and ensures chemical

resistance against potential MSA formation.

Handling Workflow
Equilibration: Allow the refrigerated container to reach room temperature before opening.

This prevents condensation of atmospheric moisture onto the cold solid.

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use

anhydrous Aprotic solvents (DCM, THF, MeCN) if solution storage is unavoidable.

Desiccation: If the seal is broken, store the vial inside a secondary desiccator jar.

Storage Decision Logic
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Incoming Material
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Figure 2: Storage decision tree for maintaining material integrity.

Experimental Protocols
Quality Control (HPLC Analysis)
Routine monitoring of the 4-Bromophenol content is the standard method for assessing

stability, as it is the primary hydrolysis product.
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Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aryl absorption).

Pass Criteria:

Purity > 98.0%.[2]

4-Bromophenol content < 0.5%.[3]

Emergency Neutralization (Spill Cleanup)
In the event of hydrolysis or spill, the generation of Methanesulfonic Acid (MSA) presents a

corrosive hazard.

Isolate: Evacuate the immediate area.

Neutralize: Apply a slurry of Sodium Bicarbonate (

) or Calcium Carbonate to the spill. Wait for effervescence (

release) to cease.

Clean: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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